2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile
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Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and the functional groups it contains.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antioxidant Capacity Assessment
Research on the antioxidant capacity of compounds, such as the ABTS/PP decolorization assay, reveals insights into the antioxidant potential of phenolic compounds. These studies suggest pathways through which compounds with chlorophenyl and pyridazinyl groups might interact with radicals, providing a foundation for understanding their antioxidant behavior (Ilyasov et al., 2020).
Environmental Impact and Toxicity
The environmental impact of organochlorine compounds, including chlorophenols, has been extensively reviewed, focusing on their moderate toxicity to aquatic life and potential for bioaccumulation. These studies highlight the importance of understanding the environmental behaviors and toxicological effects of chlorophenyl derivatives (Krijgsheld & Gen, 1986).
Selective Inhibition Properties
Pyridazinone compounds, such as ABT-963, exhibit selective inhibition of cyclooxygenase enzymes, indicating the potential for therapeutic applications in inflammation and pain management. This underscores the significance of investigating compounds with pyridazinyl groups for selective biological activities (Asif, 2016).
Synthesis and Pharmaceutical Applications
Studies on the synthesis of compounds like (S)-clopidogrel, which contains a chlorophenyl group, reveal the complex chemistry involved in creating therapeutically valuable agents. These synthetic pathways provide insights into the development of pharmaceuticals with enhanced efficacy and reduced toxicity (Saeed et al., 2017).
Wastewater Treatment and Reclamation
Research on treating wastewater from the pesticide industry, which often contains chlorophenyl derivatives, emphasizes the need for effective removal methods to prevent environmental contamination. This highlights the relevance of studying such compounds for environmental protection and regulatory compliance (Goodwin et al., 2018).
Safety And Hazards
This would involve a discussion of the safety precautions that need to be taken when handling the compound, as well as the hazards associated with its use.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or investigations into its mechanism of action.
I hope this general outline is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a scientific literature database. Please note that handling chemicals should always be done in a controlled environment following appropriate safety protocols.
properties
IUPAC Name |
2-(4-chlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-14-8-6-13(7-9-14)16(12-20)17-10-11-18(22-21-17)23-15-4-2-1-3-5-15/h1-11,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQWLNBPNCWREL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C#N)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile |
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